molecular formula C5H12O5 B109774 Xylitol CAS No. 87849-01-2

Xylitol

Cat. No.: B109774
CAS No.: 87849-01-2
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-NGQZWQHPSA-N
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Description

Xylitol is a naturally occurring five-carbon sugar alcohol with the chemical formula C5H12O5. It is a white crystalline substance that looks and tastes like sugar and is found in many fruits and vegetables. This compound is widely used as a sugar substitute due to its sweetness, which is comparable to sucrose but with fewer calories. It was first discovered in the late 19th century by German chemist Emil Fischer and has since gained popularity for its numerous health benefits and versatile uses .

Mechanism of Action

Target of Action

Xylitol, a naturally occurring five-carbon sugar alcohol, is found in most plant material, including many fruits and vegetables . It primarily targets microorganisms present in plaque and saliva . This compound is also associated with cardiovascular events and has been found to enhance multiple indices of platelet reactivity ex vivo .

Mode of Action

This compound is initially taken up by the microorganism and accumulates intracellularly . Accumulated this compound is transported into an energy-consuming cycle, or the inducible fructose transport system . It works by inhibiting the growth of the microorganisms present in plaque and saliva after it accumulates intracellularly into the microorganism . This compound is also associated with enhanced platelet responsiveness in humans .

Biochemical Pathways

This compound affects several biochemical pathways. It enters the bacteria by the phospho-transferase system . This compound-phosphate inhibits the glycolysis probably at the phosphofructokinase level, and is also de-phosphorylated and expelled through a "futile cycle" . This compound prevents demineralization of teeth and bones, otitis media infection, respiratory tract infections, inflammation, and cancer progression . NADPH generated in this compound metabolism aids in the treatment of glucose-6-phosphate deficiency-associated hemolytic anemia .

Pharmacokinetics

It is known that this compound has a negligible effect on blood glucose and plasma insulin levels due to its unique metabolism . This makes it a popular choice as a sugar substitute, especially for diabetics.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It prevents demineralization of teeth and bones, otitis media infection, respiratory tract infections, inflammation, and cancer progression . It also aids in the treatment of glucose-6-phosphate deficiency-associated hemolytic anemia . In terms of cardiovascular effects, this compound has been found to enhance multiple indices of platelet reactivity ex vivo and thrombus formation in a mouse model .

Action Environment

The yield of this compound is influenced by the presence of by-products of hydrolysis and by the contamination of other fractions of the lignocellulosic biomass . Lignocellulosic toxic compounds formed/released during plant cell wall pretreatment, such as aliphatic acids, furans, and phenolic compounds, inhibit this compound production during fermentation, reducing the fermentative performance of yeasts and impairing the bioprocess productivity .

Biochemical Analysis

Biochemical Properties

Xylitol interacts with various enzymes and proteins in the body. It prevents demineralization of teeth and bones, otitis media infection, respiratory tract infections, inflammation, and cancer progression . NADPH generated in this compound metabolism aids in the treatment of glucose-6-phosphate deficiency-associated hemolytic anemia .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It efficiently stimulates the immune system, digestion, lipid, and bone metabolism . This compound helps in glycemic and obesity control and reduces ear and respiratory infections . It also prevents diseases that cannot be cured through antibiotics or surgery .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It participates in the pentose phosphate pathway and glycolysis for energy generation . It also has a unique metabolism that has a negligible effect on blood glucose and plasma insulin levels .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Antiviral activity of this compound was examined by Yin et al., who studied the effect of this compound and red ginseng extract on mice infected with H1N1. They found that the administration of ginseng together with this compound has a synergistic effect, increasing the survival rate of mice by ameliorating the influenza virus infection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, dosages of this compound greater than 75–100 mg/kg have been associated with hypoglycemia. Some dogs ingesting this compound at dosages >500 mg/kg may develop severe hepatic insufficiency or failure .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is one of the most valuable microbial products commonly used as a sweetening agent . Xylose, derived from hemicellulose, is the second most common sugar in nature and accounts for 18–30% of lignocellulose hydrolysate sugars .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Although XylE of E. coli is selective for xylose and does not transport glucose, xylose transport is still competitively inhibited by glucose because of the similar high affinities of glucose and xylose to XylE .

Subcellular Localization

It is known that this compound can be found naturally or artificially prepared mainly from plant materials chemically or by fermentation of hemicelluloses from agricultural biomass by yeast or bacteria strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylitol can be produced through chemical and biotechnological methods. The chemical method involves the catalytic hydrogenation of xylose, a sugar derived from hemicellulose, under high pressure and temperature conditions. This process typically uses a nickel catalyst and hydrogen gas .

Industrial Production Methods: Industrial production of this compound often starts with lignocellulosic biomass, such as hardwoods, softwoods, and agricultural waste. The biomass is hydrolyzed to release xylose, which is then purified and subjected to catalytic hydrogenation to produce this compound. Recent advancements in microbial fermentation have also enabled the production of this compound using genetically engineered microorganisms, offering a more environmentally friendly and cost-effective alternative .

Chemical Reactions Analysis

Types of Reactions: Xylitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to xylonic acid using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: this compound itself is produced by the reduction of xylose.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.

Major Products:

Scientific Research Applications

Xylitol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Xylitol is often compared with other sugar alcohols such as sorbitol, mannitol, and erythritol.

    Sorbitol: Similar in sweetness to this compound but has a higher caloric content and can cause gastrointestinal discomfort at high doses.

    Mannitol: Less sweet than this compound and primarily used as a diuretic in medical applications.

    Erythritol: Has a lower caloric content than this compound and is well-tolerated, but is less sweet.

This compound stands out due to its balance of sweetness, low caloric content, and dental health benefits .

Properties

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol
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InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
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InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
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Molecular Formula

C5H12O5
Record name XYLITOL
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DSSTOX Substance ID

DTXSID601032335
Record name Adonitol
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Molecular Weight

152.15 g/mol
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Physical Description

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Xylitol
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Boiling Point

215-217, 216 °C
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Solubility

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol
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Vapor Pressure

0.00247 [mmHg]
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Mechanism of Action

Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility.
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Color/Form

Monoclinic crystals from alcohol

CAS No.

87-99-0, 488-81-3
Record name Xylitol [INN:BAN:JAN:NF]
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Melting Point

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Xylitol
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